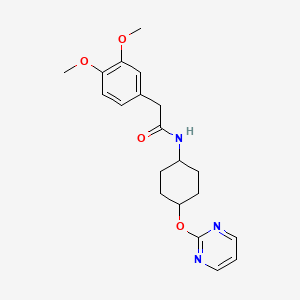

2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

Chemical Identity and Nomenclature of 2-(3,4-Dimethoxyphenyl)-N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)acetamide

The compound 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic organic molecule characterized by a multifunctional structure. Its systematic IUPAC name reflects three key components:

- A 3,4-dimethoxyphenyl group attached to the acetamide backbone.

- A cyclohexyl ring substituted at the 1,4-positions with stereochemical specificity (denoted as (1r,4r)).

- A pyrimidin-2-yloxy group linked to the cyclohexyl ring.

The molecular formula is $$ \text{C}{20}\text{H}{25}\text{N}{3}\text{O}{4} $$, with a molecular weight of 371.4 g/mol. The stereochemistry of the cyclohexyl ring ((1r,4r)) ensures a trans-configuration, influencing the compound’s three-dimensional conformation and intermolecular interactions. The SMILES notation (COc1ccc(CC(=O)NC2CCC(Oc3ncccn3)CC2)cc1OC) provides a precise representation of its connectivity, highlighting the methoxy groups, acetamide bridge, and pyrimidine-cyclohexyl linkage.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2034444-51-2 |

| Molecular Formula | $$ \text{C}{20}\text{H}{25}\text{N}{3}\text{O}{4} $$ |

| Molecular Weight | 371.4 g/mol |

| Stereochemistry | (1r,4r)-cyclohexyl configuration |

Historical Context and Discovery in Heterocyclic Chemistry

The development of heterocyclic chemistry in the 19th century laid the groundwork for synthesizing pyrimidine-containing compounds. Pyrimidine, a six-membered ring with two nitrogen atoms, was first isolated in 1879 by Grimaux, who synthesized barbituric acid from urea and malonic acid. This breakthrough catalyzed interest in pyrimidine derivatives, particularly for their role in nucleic acids (e.g., cytosine, thymine) and pharmaceuticals.

The integration of pyrimidine into drug design accelerated in the late 20th century, with researchers exploring its potential in kinase inhibitors and anticancer agents. The specific combination of pyrimidine with acetamide and cyclohexyl groups, as seen in 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, represents a modern innovation in heterocyclic chemistry. This design leverages the pyrimidine ring’s ability to participate in hydrogen bonding and π-π stacking, critical for targeting enzymes like kinases.

Significance in Medicinal Chemistry and Drug Design

Structural Features and Pharmacological Relevance

- Pyrimidin-2-yloxy Group : The pyrimidine moiety is a hallmark of kinase inhibitors, as seen in drugs targeting RET (Rearranged during Transfection) kinases. Its nitrogen atoms facilitate interactions with catalytic lysine and aspartate residues in kinase active sites.

- 3,4-Dimethoxyphenyl Group : Methoxy substitutions enhance lipophilicity, improving membrane permeability. This group is structurally analogous to motifs in natural products like capsaicin, which modulate ion channels.

- Cyclohexyl Acetamide Bridge : The trans-cyclohexyl configuration ((1r,4r)) imposes rigidity, reducing entropic penalties during protein-ligand binding. Acetamide linkages are common in protease inhibitors due to their hydrogen-bonding capacity.

Table 2: Functional Group Contributions to Drug-Likeness

| Functional Group | Role in Drug Design | Example Therapeutics |

|---|---|---|

| Pyrimidin-2-yloxy | Kinase inhibition | Imatinib, Gefitinib |

| 3,4-Dimethoxyphenyl | Lipophilicity enhancement | Verapamil, Theophylline |

| Cyclohexyl Acetamide | Conformational restraint | Cyclosporine, Sitagliptin |

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-25-17-9-4-14(12-18(17)26-2)13-19(24)23-15-5-7-16(8-6-15)27-20-21-10-3-11-22-20/h3-4,9-12,15-16H,5-8,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBQPFHRTZPEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

Cyclohexyl intermediate preparation: The cyclohexyl moiety can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

Coupling of intermediates: The final step involves coupling the 3,4-dimethoxyphenyl intermediate with the cyclohexyl intermediate using an amide bond formation reaction, typically facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of the corresponding reduced amine or alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide exhibit significant antitumor properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. The structural features of this compound suggest it may interact with similar biological targets.

Antiviral Properties

Research has highlighted the role of N-heterocycles, including pyrimidine derivatives, as promising antiviral agents. The compound's structure suggests it could inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .

Neuropharmacological Effects

The compound may also have implications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential in treating neurological disorders such as depression and anxiety .

Case Study 1: Antitumor Screening

In a study evaluating a series of benzamide derivatives, one compound demonstrated IC50 values in the low micromolar range against lung and breast cancer cell lines. This suggests that structural modifications leading to compounds like 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide could enhance antitumor efficacy.

Case Study 2: Antiviral Efficacy

A recent investigation into antiviral compounds revealed that derivatives with a similar framework exhibited significant inhibitory effects against HIV reverse transcriptase. The study concluded that further exploration into this class of compounds could yield new antiviral therapies .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heterocyclic moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

Compounds ISRIB-A13, ISRIB-A14, and ISRIB-A15 () share the same cyclohexyl-acetamide core but differ in aromatic substituents:

- ISRIB-A14 (3,4-dichlorophenoxy and 4-chlorophenoxy groups) achieved an 86% yield under similar conditions, indicating that electron-withdrawing substituents (e.g., Cl) may enhance reaction efficiency compared to cyano groups .

This contrasts with 2-(4-chlorophenoxy)-N-[(1r,4r)-4-(2-chloroacetamido)cyclohexyl]acetamide (), which was synthesized without purification, suggesting stability despite dual chloro substituents .

Structural Complexity and Binding Interactions

- N-(4-(Dimethylamino)phenethyl)acetamide derivatives () incorporate amino and hydroxyethyl groups, enhancing solubility but reducing lipophilicity compared to the target compound’s dimethoxy and pyrimidine motifs .

- Pyrido[2,3-d]pyrimidin-4-one derivatives () and pyrimidin-2-ylsulfanyl analogs () exhibit extended aromatic systems, which may improve binding to hydrophobic pockets in biological targets but increase molecular weight (e.g., 592.59 g/mol for ’s compound) .

The target compound’s pyrimidin-2-yloxy group likely balances hydrophobicity and hydrogen-bonding capacity, analogous to 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (), which utilizes pyrimidine for π-stacking and sulfur for covalent interactions .

Physicochemical and Structural Data Comparison

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure combining a dimethoxyphenyl group with a pyrimidin-2-yloxy cyclohexyl moiety. Its molecular formula is , and it has a molecular weight of approximately 316.39 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- PI3K Inhibition : Analogous compounds have shown potential as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The presence of the pyrimidine ring is believed to enhance binding affinity to the PI3K enzyme .

- Antioxidant Properties : The dimethoxyphenyl group may contribute to antioxidant activity, which can protect cells from oxidative stress, thereby influencing various disease states such as cancer and neurodegenerative disorders .

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects by inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have explored the biological effects of structurally related compounds:

- Cancer Therapy : A study investigated derivatives with similar functional groups and reported that certain compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

- Neurodegenerative Disease Models : Research has shown that compounds with similar structures can inhibit AChE and BuChE enzymes, leading to improved cognitive function in animal models of Alzheimer's disease. This suggests that our compound may also possess similar neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.